![molecular formula C22H45NO4 B14262667 N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide CAS No. 137837-48-0](/img/structure/B14262667.png)
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide is an organic compound with a complex structure that includes multiple hydroxyl groups and a long alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide typically involves the reaction of a suitable amine with a long-chain fatty acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors or large-scale batch reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in cellular processes and as a component in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in neuroprotection and as an antioxidant.
Mécanisme D'action
The mechanism of action of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and cellular metabolism.
Pathways Involved: It may modulate pathways related to mitochondrial function and iron homeostasis, providing neuroprotective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricine: A related compound used as a buffer in biochemical assays.
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide: Known for its moisturizing properties in skincare products.
Uniqueness
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide stands out due to its long alkyl chain, which imparts unique hydrophobic properties, making it suitable for applications in both aqueous and non-aqueous environments. Its multifunctional groups allow for diverse chemical modifications and applications.
Propriétés
Numéro CAS |
137837-48-0 |
|---|---|
Formule moléculaire |
C22H45NO4 |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-heptylundecanamide |
InChI |
InChI=1S/C22H45NO4/c1-3-5-7-9-10-12-14-16-20(15-13-11-8-6-4-2)21(27)23-22(17-24,18-25)19-26/h20,24-26H,3-19H2,1-2H3,(H,23,27) |
Clé InChI |
ZGSQJKPZHQEHFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CCCCCCC)C(=O)NC(CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


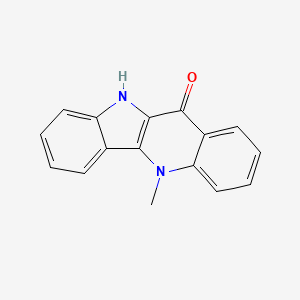
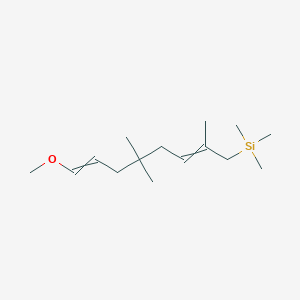
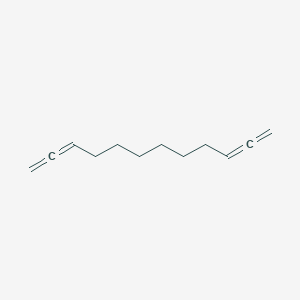
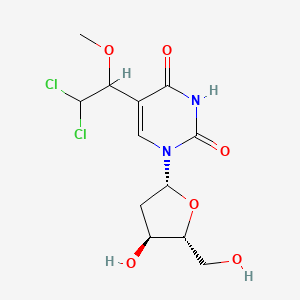

![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)
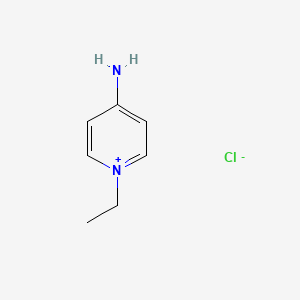
![Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-](/img/structure/B14262638.png)




![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)

